D-Valine, N-[(dodecyloxy)carbonyl]-
Description
Properties
CAS No. |
158961-80-9 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(2R)-2-(dodecoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35NO4/c1-4-5-6-7-8-9-10-11-12-13-14-23-18(22)19-16(15(2)3)17(20)21/h15-16H,4-14H2,1-3H3,(H,19,22)(H,20,21)/t16-/m1/s1 |
InChI Key |
KFXDHGFKZUDVAR-MRXNPFEDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[(dodecyloxy)carbonyl]- typically involves the reaction of D-Valine with dodecyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The reaction mechanism involves the nucleophilic attack of the amino group of D-Valine on the carbonyl carbon of dodecyloxycarbonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of D-Valine, N-[(dodecyloxy)carbonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
D-Valine, N-[(dodecyloxy)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dodecyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions result in the replacement of the dodecyloxycarbonyl group with other functional groups .
Scientific Research Applications
D-Valine, N-[(dodecyloxy)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: D-Valine, N-[(dodecyloxy)carbonyl]- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-Valine, N-[(dodecyloxy)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the dodecyloxycarbonyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Key Structural and Property Comparisons
Note: XLogP3 values marked with * are estimated based on group contributions due to lack of experimental data in provided evidence.
Key Observations :
Lipophilicity :
- The dodecyloxycarbonyl group confers significantly higher lipophilicity (XLogP3 = 6.5) compared to Fmoc (XLogP3 ~3.5) or Boc (XLogP3 ~2.0) derivatives. This makes the compound ideal for lipid membrane interactions but less soluble in aqueous media .
- Trifluoroacetyl derivatives exhibit lower lipophilicity due to the electron-withdrawing nature of the -CF₃ group .
Stability and Deprotection :
- Dodecyloxycarbonyl : Stable under acidic and basic conditions but requires harsh hydrolysis (e.g., strong acids/bases) for deprotection.
- Fmoc : Labile under basic conditions (e.g., piperidine), making it suitable for stepwise peptide synthesis .
- Boc : Cleaved under acidic conditions (e.g., trifluoroacetic acid), offering orthogonal protection strategies .
Comparison with Other Alkyl-Protected Amino Acids
- N-[2,3-Bis(dodecyloxy)propyl]-L-lysinamide :
- Contains dual dodecyloxy chains, enhancing lipid solubility (XLogP3 > 8).
- Used in drug delivery systems, whereas D-Valine, N-[(dodecyloxy)carbonyl]- is more suited for surface-active applications.
- Poly((E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)aniline) (P3T-DDTPA) :
- A polymer with dodecyloxy side chains, demonstrating improved solubility in organic solvents. Highlights the role of dodecyloxy groups in modulating material properties.
Bioactivity and Pharmacological Relevance
- Tau-Fluvalinate : A D-valine-derived pesticide with a cyano(3-phenoxyphenyl)methyl group. Demonstrates that valine derivatives can exhibit bioactivity, though the dodecyloxycarbonyl variant lacks pesticidal functionality.
- Valsartan-Related Compound A : A D-valine-based antihypertensive agent. Contrasts with the target compound, emphasizing that pharmacological activity depends on specific functionalization (e.g., tetrazole groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
